1-(3,4-dichlorophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
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Overview
Description
1-(3,4-dichlorophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride, also known as DOIC, is a chemical compound that belongs to the class of isoquinolines. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The exact mechanism of action of 1-(3,4-dichlorophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. This compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects in addiction and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects in addiction and psychiatric disorders. This compound has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. This compound is also relatively stable and has a long shelf life. However, there are some limitations to using this compound in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, this compound can be toxic at high doses, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 1-(3,4-dichlorophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the development of new therapeutic applications for this compound, particularly in the treatment of addiction and psychiatric disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Synthesis Methods
1-(3,4-dichlorophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride can be synthesized through several methods, including the reduction of 1-(3,4-dichlorophenyl)octahydro-4a(2H)-isoquinoline, which is a precursor of this compound. This reduction can be achieved using various reducing agents such as lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 1-(3,4-dichlorophenyl)octahydro-4a(2H)-isoquinoline with hydrochloric acid to form this compound hydrochloride.
Scientific Research Applications
1-(3,4-dichlorophenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been widely studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in rats and mice, suggesting that it may be effective in treating addiction in humans. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO.ClH/c16-12-5-4-10(9-13(12)17)14-11-3-1-2-6-15(11,19)7-8-18-14;/h4-5,9,11,14,18-19H,1-3,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBFYGQPHZXEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC(=C(C=C3)Cl)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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